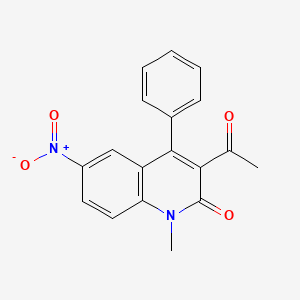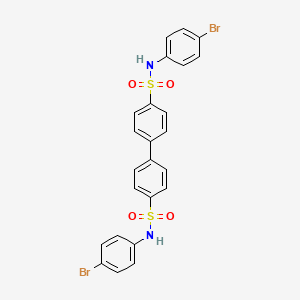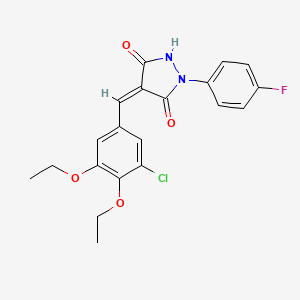![molecular formula C15H11Cl2NO B5182349 3-[(3,5-dichlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5182349.png)
3-[(3,5-dichlorophenyl)amino]-1-phenyl-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,5-dichlorophenyl)amino]-1-phenyl-2-propen-1-one, commonly known as DAPK, is an organic compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mecanismo De Acción
The mechanism of action of DAPK involves the inhibition of protein kinases, specifically the calcium/calmodulin-dependent protein kinase II (CaMKII) and the myosin light chain kinase (MLCK). By inhibiting these kinases, DAPK induces apoptosis in cancer cells and regulates neuronal cell death in neurodegenerative disorders.
Biochemical and Physiological Effects
DAPK has been shown to have a variety of biochemical and physiological effects. In cancer cells, DAPK induces apoptosis by activating the caspase pathway and inhibiting cell proliferation and metastasis. In neurodegenerative disorders, DAPK regulates neuronal cell death and reduces the accumulation of misfolded proteins such as tau and alpha-synuclein. Additionally, DAPK has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DAPK is its high yield synthesis method, making it a cost-effective and efficient compound for lab experiments. Additionally, DAPK has been extensively studied, making it a well-characterized compound for research purposes. However, one limitation of DAPK is its potential toxicity, which may limit its therapeutic applications in vivo.
Direcciones Futuras
There are several future directions for DAPK research. One direction is to explore the potential therapeutic applications of DAPK in other diseases, such as inflammation and autoimmune disorders. Additionally, further research is needed to understand the molecular mechanisms of DAPK and its interactions with other signaling pathways. Finally, the development of more specific and potent DAPK inhibitors may improve its therapeutic potential and reduce potential toxicity.
Métodos De Síntesis
The synthesis of DAPK involves the reaction of 3,5-dichloroaniline with chalcone in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization. The yield of DAPK obtained from this method is typically high, making it a cost-effective and efficient method for producing the compound.
Aplicaciones Científicas De Investigación
DAPK has been the subject of extensive research due to its potential therapeutic applications in various diseases. In cancer research, DAPK has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, DAPK has been shown to inhibit the growth and metastasis of cancer cells, making it a promising candidate for cancer therapy.
In neurodegenerative disorders, DAPK has been shown to regulate neuronal cell death and reduce the accumulation of misfolded proteins such as tau and alpha-synuclein. Furthermore, DAPK has been shown to improve cognitive function in animal models of Alzheimer's disease, making it a potential therapeutic agent for this debilitating disorder.
Propiedades
IUPAC Name |
(E)-3-(3,5-dichloroanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO/c16-12-8-13(17)10-14(9-12)18-7-6-15(19)11-4-2-1-3-5-11/h1-10,18H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJKPZZNTLKKLM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(3,5-Dichlorophenyl)amino]-1-phenylprop-2-EN-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol](/img/structure/B5182279.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine](/img/structure/B5182293.png)
![N-[3-(1-azepanylcarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B5182299.png)



![1-[2-(4-morpholinyl)ethyl]-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5182331.png)
![N-(3-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182338.png)
![4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B5182342.png)
![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5182357.png)
![5-{[(2-aminophenyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182363.png)
![N-[2-(benzyloxy)ethyl]-4-phenoxybenzamide](/img/structure/B5182369.png)
![3-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B5182382.png)
